5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroindoline-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroindoline-2-carboxylic acid hydrochloride typically involves the chlorination of indoline-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds with the formation of 5-chloroindoline-2-carboxylic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloroindoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoline derivatives, which can have different biological activities and properties.
Scientific Research Applications
5-Chloroindoline-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloroindoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. As an antagonist at the glycine site of the NMDA receptor, it inhibits the receptor’s activity, which can modulate neurotransmission and has potential implications in neurological research .
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole-2-carboxylic acid: This compound is similar but lacks the hydrochloride salt form.
Indoline-2-carboxylic acid: The parent compound without the chlorine substitution.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with a methoxy group instead of chlorine.
Uniqueness
5-Chloroindoline-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and its potential as an NMDA receptor antagonist. This makes it particularly valuable in neurological research and drug development.
Properties
Molecular Formula |
C9H9Cl2NO2 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8ClNO2.ClH/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13;/h1-3,8,11H,4H2,(H,12,13);1H |
InChI Key |
BYKPWTMONIIYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Cl)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.